4-chloro-N-(2-phenylpropyl)butanamide
Description
4-Chloro-N-(2-phenylpropyl)butanamide is an organic compound featuring a chlorinated butanamide backbone linked to a 2-phenylpropyl group. The chloro substituent at the fourth carbon of the butanamide chain enhances electrophilicity, while the 2-phenylpropyl moiety introduces steric bulk and aromatic interactions.
Properties
Molecular Formula |
C13H18ClNO |
|---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
4-chloro-N-(2-phenylpropyl)butanamide |
InChI |
InChI=1S/C13H18ClNO/c1-11(12-6-3-2-4-7-12)10-15-13(16)8-5-9-14/h2-4,6-7,11H,5,8-10H2,1H3,(H,15,16) |
InChI Key |
RVDFSMFGBKHXFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)CCCCl)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-phenylpropyl)butanamide typically involves the reaction of 4-chlorobutanoyl chloride with 2-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-phenylpropyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the substituent introduced, such as halogenated derivatives.
Scientific Research Applications
4-chloro-N-(2-phenylpropyl)butanamide has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-phenylpropyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The table below compares 4-chloro-N-(2-phenylpropyl)butanamide with structurally related compounds, focusing on substituent variations and reported biological activities:
Key Trends and Insights
Alkyl Chains: The 2-phenylpropyl group in the target compound introduces greater steric hindrance compared to shorter chains (e.g., methylpropyl in ), which may influence metabolic stability and target selectivity.
Biological Activity :
- Compounds with aromatic substituents (e.g., phenyl, benzimidazole) exhibit varied activity profiles. For example, benzimidazole-containing analogs show promise in oncology due to their ability to intercalate DNA or inhibit kinases .
- Anti-inflammatory activity is common in chloro-substituted amides, but potency varies with substituent positioning (e.g., ortho-nitro vs. para-chloro) .
Physicochemical Properties: Lipophilicity increases with alkyl chain length (e.g., butanamide vs. propanamide derivatives), affecting bioavailability. The logP of 4-chloro-N-(3-methylphenyl)butanamide (C₁₁H₁₄ClNO) is likely higher than its shorter-chain analogs, enhancing membrane permeability .
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